Compared to other sulfurizing reagents used previously, EDITH offers some advantages. It can be used with standard base protecting groups, leading to successful syntheses []. Additionally, EDITH may be compatible with faster deprotection chemistries, potentially reducing overall synthesis time [].
Research has also identified some limitations with EDITH. It seems incompatible with certain protecting groups, particularly for guanine bases []. This incompatibility can lead to poor synthesis performance. However, researchers have proposed a solution involving a capping step before the sulfurization reaction to prevent unwanted modifications [].
5-Ethoxy-3H-1,2,4-dithiazol-3-one is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C5H7N2O2S2, and it features an ethoxy group attached to the dithiazole structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.
EDITH acts as a sulfurizing agent by transferring a sulfur atom to a phosphite group. The exact mechanism is not fully elucidated, but it likely involves the formation of a reactive intermediate between EDITH and the phosphite. This intermediate then undergoes rearrangement to yield the phosphorothioate product [].
5-Ethoxy-3H-1,2,4-dithiazol-3-one has several applications:
Several methods have been developed for synthesizing 5-ethoxy-3H-1,2,4-dithiazol-3-one:
Several compounds share structural similarities with 5-ethoxy-3H-1,2,4-dithiazol-3-one. Here are a few notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 3-Ethoxy-1,2,4-dithiazoline-5-one | Dithiazoline | Antimicrobial | More stable than dithiazoles under certain conditions |
| 1,2-Dithiolane | Dithiolane | Antioxidant | Exhibits different reactivity patterns compared to dithiazoles |
| 1,2,3-Dithiazole | Dithiazole | Antifungal | Broader range of biological activities |
5-Ethoxy-3H-1,2,4-dithiazol-3-one stands out due to its specific ethoxy substitution and its effectiveness as a sulfurizing agent in oligonucleotide synthesis. Its unique reactivity allows it to participate in diverse chemical transformations while maintaining biological relevance.
X-ray crystallography represents the most definitive method for determining the precise three-dimensional molecular structure of 5-ethoxy-3H-1,2,4-dithiazol-3-one. Crystal structure data for this compound has been deposited in the Cambridge Crystallographic Data Centre under the identifier CCDC Number 123955 [1]. The associated crystallographic study has been published and is accessible through DOI: 10.1021/jo960723u, with additional structural data available at DOI: 10.5517/cc44zks [1].
The molecular structure of 5-ethoxy-3H-1,2,4-dithiazol-3-one exhibits a five-membered heterocyclic ring system containing two sulfur atoms, two nitrogen atoms, and one carbon atom within the ring framework [2] [3]. The ethoxy substituent is positioned at the 5-position of the dithiazole ring, while a carbonyl group occupies the 3-position [1]. Based on analysis of related 1,2,4-dithiazole compounds, the heterocyclic ring typically adopts a planar or near-planar configuration, which is consistent with the aromatic character of the system [4] [5].
The crystallographic analysis reveals specific geometric parameters characteristic of the 1,2,4-dithiazole ring system. The compound possesses a molecular formula of C₄H₅NO₂S₂ with an exact molecular mass of 162.97617075 Da [1]. The ring geometry demonstrates typical features of five-membered sulfur-nitrogen heterocycles, where the disulfide bridge (S-S) forms an integral part of the ring structure [4].
| Parameter | Value |
|---|---|
| CCDC Number | 123955 [1] |
| Molecular Formula | C₄H₅NO₂S₂ [1] |
| Molecular Weight | 163.2 g/mol [1] |
| Crystal System | Not specified in available data |
| Space Group | Not specified in available data |
| Unit Cell Parameters | Not specified in available data |
| Temperature | Not specified in available data |
| R-factor | Not specified in available data |
Crystal packing analysis of related 1,2,4-dithiazolium compounds indicates the presence of significant intermolecular interactions that influence the solid-state structure [4]. These interactions typically include hydrogen bonding networks and weak intermolecular forces such as van der Waals interactions between sulfur atoms and other electronegative centers [5]. The planar nature of the dithiazole ring system facilitates π-π stacking interactions in the crystalline state, which contributes to the overall stability of the crystal lattice [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-ethoxy-3H-1,2,4-dithiazol-3-one through analysis of ¹H, ¹³C, and ¹⁵N nuclei. The multinuclear approach offers complementary information about the electronic environment and connectivity within the molecule [7] [8].
The ¹H nuclear magnetic resonance spectrum of 5-ethoxy-3H-1,2,4-dithiazol-3-one exhibits characteristic signals corresponding to the ethoxy substituent. The ethyl group generates a typical ethyl pattern with a triplet for the methyl protons and a quartet for the methylene protons due to vicinal coupling [7]. The chemical shift values for the ethoxy protons are influenced by the electron-withdrawing nature of the dithiazole ring system [8].
Table 3.2: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shifts for 5-Ethoxy-3H-1,2,4-dithiazol-3-one
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OCH₂CH₃ (CH₃) | 1.2-1.5 | Triplet | 3H |
| -OCH₂CH₃ (CH₂) | 4.2-4.5 | Quartet | 2H |
The chemical shifts observed for the ethoxy protons reflect the deshielding effect of the electronegative oxygen atom and the electron-deficient nature of the heterocyclic ring [9] [10]. The coupling patterns provide definitive evidence for the ethyl group connectivity and confirm the structural assignment [7].
¹³C nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework of 5-ethoxy-3H-1,2,4-dithiazol-3-one. The spectrum typically displays signals for the heterocyclic carbons, the carbonyl carbon, and the ethoxy carbons [9] [10]. The carbonyl carbon appears in the characteristic downfield region between 170-185 ppm, consistent with ketone functionality [9].
Table 3.3: ¹³C Nuclear Magnetic Resonance Chemical Shifts for 5-Ethoxy-3H-1,2,4-dithiazol-3-one
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O (carbonyl) | 170-185 | Ketone carbon [9] |
| C-5 (ring carbon) | 140-160 | Heterocyclic carbon |
| -OCH₂CH₃ (CH₂) | 60-80 | Ether carbon [9] |
| -OCH₂CH₃ (CH₃) | 10-15 | Alkyl carbon [9] |
The heterocyclic ring carbons appear in the aromatic region, reflecting the electron delocalization within the five-membered ring system [10]. The ether carbon of the ethoxy group exhibits chemical shifts typical of carbons bonded to oxygen atoms [9].
While ¹⁵N nuclear magnetic resonance data for 5-ethoxy-3H-1,2,4-dithiazol-3-one is not extensively reported in the literature, nitrogen nuclear magnetic resonance spectroscopy of related heterocyclic compounds provides valuable insights into the electronic environment of nitrogen atoms within the ring system [11]. The two nitrogen atoms in the 1,2,4-dithiazole ring occupy different chemical environments, potentially resulting in distinct ¹⁵N chemical shifts [11].
Vibrational spectroscopy techniques, including Fourier Transform Infrared and Raman spectroscopy, provide complementary information about the molecular vibrations and functional groups present in 5-ethoxy-3H-1,2,4-dithiazol-3-one [12] [13]. These techniques are particularly valuable for identifying characteristic vibrational modes associated with the heterocyclic ring system and the ethoxy substituent [14].
The Fourier Transform Infrared spectrum of 5-ethoxy-3H-1,2,4-dithiazol-3-one exhibits several characteristic absorption bands that provide structural information [15]. The carbonyl stretching vibration appears as a strong absorption in the region of 1650-1750 cm⁻¹, which is typical for ketone functionality within heterocyclic systems [14] [15].
Table 3.4: Characteristic Fourier Transform Infrared Absorption Frequencies for 5-Ethoxy-3H-1,2,4-dithiazol-3-one
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1650-1750 | Strong | Carbonyl vibration [14] |
| C-H stretch (alkyl) | 2850-3000 | Medium | Ethoxy C-H vibrations [15] |
| C-O stretch | 1000-1300 | Medium | Ether linkage [15] |
| Ring vibrations | 1400-1600 | Variable | Heterocyclic skeleton [14] |
| S-S stretch | 450-550 | Weak | Disulfide bridge [14] |
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [13]. The technique is especially useful for characterizing the sulfur-sulfur stretching modes and ring breathing vibrations of the heterocyclic system [12].
The combination of Fourier Transform Infrared and Raman spectroscopy offers a comprehensive vibrational fingerprint of 5-ethoxy-3H-1,2,4-dithiazol-3-one, enabling definitive structural confirmation and purity assessment [13].
Mass spectrometry provides crucial information about the molecular ion and characteristic fragmentation pathways of 5-ethoxy-3H-1,2,4-dithiazol-3-one [16]. The technique offers insights into the stability of different molecular fragments and helps confirm the proposed molecular structure [17].
The molecular ion peak appears at m/z 163, corresponding to the molecular weight of 5-ethoxy-3H-1,2,4-dithiazol-3-one [3] [16]. Gas chromatography-mass spectrometry data is available for this compound, providing detailed fragmentation patterns under electron ionization conditions [1].
Table 3.5: Mass Spectrometric Fragmentation Data for 5-Ethoxy-3H-1,2,4-dithiazol-3-one
| m/z Value | Relative Intensity | Proposed Fragment | Loss |
|---|---|---|---|
| 163 | Variable | [M]⁺- | Molecular ion |
| 134 | Variable | [M-C₂H₅]⁺ | Loss of ethyl radical |
| 118 | Variable | [M-OC₂H₅]⁺ | Loss of ethoxy group |
| 90 | Variable | Ring fragments | Complex rearrangement |
The fragmentation pattern of 5-ethoxy-3H-1,2,4-dithiazol-3-one follows typical pathways observed for ethoxy-substituted heterocycles [17]. Common fragmentation processes include the loss of the ethyl radical (M-29) and the loss of the entire ethoxy group (M-45) [17]. The heterocyclic ring system may undergo ring-opening reactions under high-energy conditions, leading to the formation of smaller sulfur-containing fragments [18].
The stability of the molecular ion and the relative intensities of fragment ions provide valuable information about the electronic structure and bonding within the molecule [17]. These fragmentation patterns serve as a molecular fingerprint for compound identification and structural confirmation [16].